molecular formula C13H10O3 B3195672 4-Hydroxy-3-phenylbenzoic acid CAS No. 92379-11-8

4-Hydroxy-3-phenylbenzoic acid

Cat. No. B3195672
CAS RN: 92379-11-8
M. Wt: 214.22 g/mol
InChI Key: LPADJMFUBXMZNL-UHFFFAOYSA-N
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Patent
US05268443

Procedure details

A solution of 3-phenyl-4-ethoxybenzoic acid (26.6 g, 0.110 mole) and 550 ml of acetic acid was added to a one-liter, three-necked, round-bottom flask equipped with a 250 ml pressure equalizing dropping funnel, thermometer, cold water condenser, nitrogen inlet adapter and a polytetrafluoroethylene-coated magnetic stir bar. The flask was purged with nitrogen and the solution was brought to reflux. Approximately 125 ml of a 48 weight percent solution of HBr was added dropwise over fifteen minutes to the refluxing solution. The solution was refluxed for 30 hours. Without cooling, the solvent was rotary evaporated off leaving a slurry of a pinkish solid. The slurry was poured into one liter of deionized water and the mixture was stirred for one hour and filtered. The filter cake was dried in an 80° C. vacuum oven for three hours yielding 3-phenyl-4-hydroxybenzoic acid.
Name
3-phenyl-4-ethoxybenzoic acid
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16]CC)[C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)C>O>[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[OH:16])[C:10]([OH:12])=[O:11])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
3-phenyl-4-ethoxybenzoic acid
Quantity
26.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1OCC
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked, round-bottom flask equipped with a 250 ml pressure
CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
Approximately 125 ml of a 48 weight percent solution of HBr was added dropwise over fifteen minutes to the refluxing solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
Without cooling
CUSTOM
Type
CUSTOM
Details
the solvent was rotary evaporated off
CUSTOM
Type
CUSTOM
Details
leaving a slurry of a pinkish solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried in an 80° C. vacuum oven for three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.